2-(1H-1,3-benzodiazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one
Description
The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one features a benzodiazole moiety linked via an ethanone bridge to a 4-(4-methoxybenzenesulfonyl)-substituted piperidine ring. The 4-methoxybenzenesulfonyl group enhances polarity and may influence solubility and binding affinity.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-28-16-6-8-17(9-7-16)29(26,27)18-10-12-23(13-11-18)21(25)14-24-15-22-19-4-2-3-5-20(19)24/h2-9,15,18H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYRNGJREVQCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with structurally related analogs, highlighting key substituents, molecular weights, and reported biological activities:
*Note: Molecular formula and weight for the target compound are inferred based on structural analogs in .
Key Differences and Implications
Heterocyclic Core :
- The target compound’s benzodiazole core distinguishes it from pyrazole (e.g., ) or thiazole derivatives (e.g., ). Benzodiazole’s aromaticity and hydrogen-bonding capacity may enhance interactions with biological targets compared to simpler heterocycles.
Biological Activity :
- Compounds with sulfonamide/sulfonyl groups (e.g., ) are often associated with fungicidal activity , particularly in agricultural applications. In contrast, halogenated derivatives (e.g., ) are linked to anthelmintic or antimicrobial effects.
Fluorine Substitution :
- Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability and binding affinity due to fluorine’s electronegativity, making them preferable in drug discovery.
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